2-Amino-6-chloro-3-fluorophenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
2-amino-6-chloro-3-fluorophenol |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 |
InChI Key |
XSTCIEBIZJDGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)O)Cl |
Origin of Product |
United States |
Contextual Significance in Contemporary Synthetic Chemistry
In the landscape of modern organic synthesis, 2-Amino-6-chloro-3-fluorophenol stands out as a trifunctional building block with significant potential. Its importance is derived from the strategic placement of three distinct functional groups—an amine, a hydroxyl group, and two different halogen atoms—on an aromatic ring. This arrangement provides chemists with a versatile platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.
The presence of both an amino and a hydroxyl group allows for selective derivatization, enabling the stepwise introduction of different molecular fragments. researchgate.net This is a crucial advantage in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening. nih.gov The halogen substituents, in turn, not only influence the reactivity of the aromatic ring but also serve as handles for further functionalization through various cross-coupling reactions.
Structural Features and Inherent Reactivity Potential for Derivatization
The reactivity of 2-Amino-6-chloro-3-fluorophenol is a direct consequence of its unique substitution pattern. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro and fluoro substituents creates a nuanced electronic environment on the benzene (B151609) ring.
The amino and hydroxyl groups are nucleophilic centers, and their relative reactivity can often be controlled by the reaction conditions. For instance, the amino group can be selectively acylated or can participate in the formation of imines, while the hydroxyl group can be alkylated or acylated. researchgate.net The presence of the halogen atoms ortho and para to the hydroxyl and amino groups, respectively, can modulate the pKa of these functional groups and influence their nucleophilicity.
The chloro and fluoro atoms are not merely passive substituents. The chlorine atom, in particular, can be a site for nucleophilic aromatic substitution under certain conditions, although this is generally a challenging transformation. More commonly, both halogen atoms can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
The following table provides a hypothetical reaction scheme illustrating the potential derivatization pathways for this compound based on the known reactivity of similar compounds.
| Functional Group | Reagent/Reaction Type | Potential Product |
| Amino Group | Acyl Chloride | N-acylated derivative |
| Amino Group | Aldehyde/Ketone | Imine/Schiff base |
| Hydroxyl Group | Alkyl Halide | O-alkylated derivative |
| Hydroxyl Group | Acyl Chloride | O-acylated derivative |
| Chloro/Fluoro Group | Boronic Acid (Suzuki Coupling) | Arylated derivative |
| Chloro/Fluoro Group | Amine (Buchwald-Hartwig Coupling) | Aminated derivative |
| Chloro/Fluoro Group | Alkyne (Sonogashira Coupling) | Alkynylated derivative |
Overview of Research Trajectories for Halogenated Phenols
Established Synthetic Pathways and Precursors
Established methods rely on classical aromatic substitution reactions, including nitration, halogenation, and reduction, applied in a strategic sequence. The choice of starting material is critical to directing the substituents to the desired locations.
A common and well-documented strategy for introducing an amino group onto an activated aromatic ring, such as a phenol, is through the nitration of the ring followed by the reduction of the resulting nitro group.
The logical precursor for this route would be 2-chloro-3-fluorophenol . The synthesis would proceed as follows:
Nitration: The precursor, 2-chloro-3-fluorophenol, undergoes electrophilic nitration. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the halogen atoms are deactivating but also ortho-, para-directing. The position para to the powerful hydroxyl director (C-6) is the most likely site for nitration, leading to the intermediate 2-chloro-3-fluoro-6-nitrophenol .
Reduction: The nitro group of the intermediate is then reduced to an amine. Standard chemical reducing agents for this transformation include metals in acidic media (e.g., tin or iron in hydrochloric acid) or other reagents like sodium dithionite. This final step yields the target compound, 2-Amino-6-chloro-3-fluorophenol. A similar reduction of a nitrophenol to an aminophenol is employed in the synthesis of 2-chloro-4-aminophenol. google.com
Table 1: Nitration-Reduction Pathway
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Electrophilic Nitration | 2-chloro-3-fluorophenol | HNO₃ / H₂SO₄ | 2-chloro-3-fluoro-6-nitrophenol |
| 2 | Chemical Reduction | 2-chloro-3-fluoro-6-nitrophenol | Fe / HCl or Sn / HCl | This compound |
An alternative strategy involves introducing the chlorine atom onto a pre-existing aminofluorophenol or fluorophenol. The challenge in this approach is achieving the correct regioselectivity, as the directing effects of multiple substituents must be considered.
For instance, starting with 2-amino-3-fluorophenol would require a selective chlorination at the C-6 position. The amino and hydroxyl groups are both strongly activating and ortho-, para-directing, making it difficult to chlorinate only the desired position without forming other isomers.
A more controlled approach would begin with a simpler precursor like 2-fluorophenol . This precursor can be chlorinated to yield 2-chloro-6-fluorophenol . The synthesis of this intermediate has been described, involving the introduction of chlorine gas to a solution of 2-fluorophenol. From this chlorinated intermediate, the synthesis would proceed via the nitration and reduction sequence described in section 2.1.1.
Table 2: Halogenation-Based Pathway
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Electrophilic Chlorination | 2-fluorophenol | Cl₂ | 2-chloro-6-fluorophenol |
| 2 | Electrophilic Nitration | 2-chloro-6-fluorophenol | HNO₃ / H₂SO₄ | 2-chloro-6-fluoro-4-nitrophenol |
| 3 | Chemical Reduction | 2-chloro-6-fluoro-4-nitrophenol | Fe / HCl | 4-Amino-2-chloro-6-fluorophenol* |
*Note: This specific pathway leads to an isomer. Achieving the 2-amino-6-chloro-3-fluoro structure via this precursor route is synthetically challenging due to directing group effects.
The synthesis of substituted aminophenols often starts from commercially available, less complex phenols or anilines. The industrial synthesis of 2-aminophenol (B121084) itself, for example, typically involves the reduction of 2-nitrophenol. wikipedia.org This highlights the foundational role of nitrophenols as key precursors.
For the target compound, the most viable precursors are those that already contain the challenging fluorine-phenol moiety.
3-Fluoro-2-nitrophenol (B1304201): If available, this precursor could be chlorinated and then reduced.
2-Chloro-3-fluorophenol: As discussed, this is a prime candidate for a nitration-reduction sequence.
5-Chloro-2-fluorophenol: Nitration of this precursor followed by reduction could also be explored, although controlling the position of nitration relative to the three existing substituents would be critical.
Patents describing the synthesis of related compounds, such as various halogenated 4-aminophenols, confirm that pathways involving the catalytic hydrogenation of substituted nitrophenols are common. google.com
Emerging and Sustainable Synthesis Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are applicable to the synthesis of this compound, particularly in the reduction step.
Catalytic hydrogenation is a superior alternative to the use of stoichiometric metal-acid reducing agents for converting a nitro group to an amine. This method involves reacting the nitro-intermediate with hydrogen gas (H₂) in the presence of a metal catalyst.
Advantages of this approach include:
Higher Yields and Selectivity: Catalysts can be highly selective for the reduction of the nitro group, leaving other functional groups intact.
Cleaner Reactions: The only byproduct is water, leading to simpler workup procedures and less chemical waste.
Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused, improving cost-effectiveness.
Research on analogous compounds has demonstrated the effectiveness of various catalytic systems. For example, the hydrogenation of 2,4-dichloro-6-nitrophenol (B1219690) to 2-amino-4,6-dichlorophenol (B1218851) has been achieved with high selectivity using a Ni-B/SiO₂ amorphous alloy catalyst. researchgate.net Other common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comrsc.org
Table 3: Comparison of Reduction Methodologies for Nitroarenes
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Classical Reduction | Fe/HCl, Sn/HCl | Low cost, well-established | Poor atom economy, generates large amounts of metallic waste, harsh conditions |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Ni-B alloy | High atom economy, clean byproducts (water), mild conditions, catalyst is reusable | Higher initial cost of catalyst, requires specialized hydrogenation equipment |
Applying the principles of green chemistry to the synthesis of this compound involves optimizing the entire pathway to reduce its environmental impact.
Atom Economy: The substitution of classical reduction (poor atom economy) with catalytic hydrogenation (excellent atom economy) is a primary green improvement.
Use of Safer Solvents: Performing reactions in safer, more environmentally benign solvents like water or ethanol, where possible, is preferred over chlorinated solvents. Several related syntheses have been successfully carried out in aqueous or alcoholic media. google.comgoogle.com
Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. This applies not only to the reduction step but could potentially be extended to the halogenation and nitration steps by developing selective catalytic methods to replace traditional reagents.
By integrating these principles, the synthesis of this compound can be designed to be not only efficient in its chemical transformations but also sustainable in its environmental footprint.
Optimization of Reaction Conditions and Yields
The optimization of a synthetic route for this compound would hypothetically focus on two key transformations: the selective chlorination of a 3-fluoro-2-nitrophenol intermediate and the subsequent reduction of the nitro group. As no specific experimental data for the synthesis of this compound has been found, the following discussion on optimization is based on general methodologies for similar chemical transformations.
Chlorination of the Aromatic Ring:
A potential precursor for the synthesis is 3-fluoro-2-nitrophenol. The regioselective introduction of a chlorine atom at the 6-position (ortho to the hydroxyl group and meta to the nitro group) would be a critical step. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The fluorine atom also influences the regioselectivity. The directing effects of these substituents would need to be carefully considered to achieve the desired 6-chloro isomer.
Optimization of this chlorination step would involve screening various chlorinating agents, catalysts, solvents, and reaction temperatures.
Table 2.3.1: Hypothetical Optimization Parameters for the Chlorination of 3-Fluoro-2-nitrophenol
| Parameter | Variations to be Tested | Rationale |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), Chlorine (Cl₂) | To find a reagent with optimal reactivity and selectivity for the desired isomer. |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃), Protic acids (e.g., H₂SO₄) | To enhance the electrophilicity of the chlorinating agent and influence regioselectivity. |
| Solvent | Halogenated solvents (e.g., Dichloromethane, Chloroform), Aprotic polar solvents (e.g., Acetonitrile) | To study the effect of solvent polarity on reaction rate and isomeric distribution. |
| Temperature | -10°C to 50°C | To control the reaction rate and minimize the formation of byproducts. |
| Reaction Time | 1 hour to 24 hours | To determine the time required for complete conversion of the starting material. |
The yield of the desired intermediate, 6-chloro-3-fluoro-2-nitrophenol (B8123164), would be determined using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Reduction of the Nitro Group:
The final step in the proposed synthesis would be the reduction of the nitro group of 6-chloro-3-fluoro-2-nitrophenol to an amino group to yield this compound. This is a common transformation in organic synthesis, and various reducing agents can be employed. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the chloro and fluoro substituents or the phenolic hydroxyl group.
Catalytic hydrogenation is a widely used method for this type of reduction. The optimization would involve testing different catalysts, hydrogen pressures, solvents, and temperatures.
Table 2.3.2: Hypothetical Optimization Parameters for the Reduction of 6-Chloro-3-fluoro-2-nitrophenol
| Parameter | Variations to be Tested | Rationale |
| Catalyst | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel | To evaluate catalyst activity and selectivity for the nitro group reduction. |
| Hydrogen Pressure | 1 atm to 10 atm | To investigate the effect of hydrogen pressure on the reaction rate and completeness. |
| Solvent | Alcohols (e.g., Ethanol, Methanol), Ethyl acetate | To find a suitable solvent that facilitates the reaction and product isolation. |
| Temperature | Room temperature to 60°C | To optimize the reaction rate while minimizing potential side reactions. |
| Catalyst Loading | 1 mol% to 10 mol% | To determine the minimum amount of catalyst required for efficient conversion. |
The progress of the reduction and the yield of this compound would be monitored by techniques like Thin Layer Chromatography (TLC), GC, or HPLC. The final product would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
It must be reiterated that the synthetic route and the optimization parameters presented here are hypothetical. The actual synthesis would require extensive experimental work to determine the optimal conditions for producing this compound with a high yield and purity.
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. These groups are ortho-, para-directors, meaning they guide incoming electrophiles to the positions ortho and para relative to themselves. The chlorine (-Cl) and fluorine (-F) atoms, while being deactivating due to their electronegativity, also exert an ortho-, para-directing influence. The interplay of these directing effects governs the regioselectivity of electrophilic substitution reactions.
Further Halogenation Studies
The introduction of additional halogen atoms onto the aromatic ring of this compound can be achieved through electrophilic halogenation. The positions most susceptible to attack are C4 and C5, which are ortho and para to the activating amino and hydroxyl groups.
Studies on related aminophenols indicate that bromination, for instance, can proceed selectively. The existence of commercially available compounds such as 2-amino-6-bromo-4-fluorophenol (B112694) suggests that halogenation of similar substrates is a feasible synthetic route. For this compound, bromination is anticipated to occur at the C4 position, which is para to the hydroxyl group and ortho to the amino group, and also at the C5 position. The reaction conditions, such as the choice of brominating agent (e.g., Br₂ in a polar solvent or N-bromosuccinimide) and temperature, would be critical in controlling the extent of halogenation and preventing poly-substituted products.
A plausible synthetic route to a brominated derivative would involve the treatment of this compound with a suitable brominating agent, leading to the formation of 2-Amino-4-bromo-6-chloro-3-fluorophenol.
Table 1: Predicted Products of Further Halogenation
| Starting Material | Halogenating Agent | Predicted Product |
| This compound | Bromine (Br₂) | 2-Amino-4-bromo-6-chloro-3-fluorophenol |
| This compound | Chlorine (Cl₂) | 2-Amino-4,5-dichloro-3-fluorophenol |
Nitration and Sulfonation Reactions
Nitration: The nitration of this compound is expected to be a highly regioselective process. The powerful activating and directing effects of the amino and hydroxyl groups will strongly favor the introduction of a nitro (-NO₂) group at the C4 position. This position is para to the hydroxyl group and ortho to the amino group, making it the most electronically enriched and sterically accessible site for electrophilic attack.
A direct method for synthesizing the corresponding nitro-derivative involves electrophilic nitration of 2-amino-6-chlorophenol. In this reaction, the combined influence of the hydroxyl and amino groups directs the incoming nitro group primarily to the position para to the hydroxyl group and ortho to the amino group (C4). Current time information in Bangalore, IN. This provides a strong precedent for the nitration of this compound, which is expected to yield 2-Amino-6-chloro-3-fluoro-4-nitrophenol. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration and side reactions. The resulting 2-Amino-6-chloro-4-nitrophenol (B3029376) is a valuable intermediate, for example in the synthesis of dyes. acs.orgresearchgate.net
Sulfonation: The sulfonation of phenols is a well-established reaction, typically yielding ortho and para substituted sulfonic acids. For polychlorinated phenols, sulfation has been shown to be a significant metabolic pathway. acs.org The sulfonation of this compound is predicted to follow a similar pattern to nitration, with the sulfonic acid group (-SO₃H) being introduced at the C4 position. The reaction is generally performed using concentrated sulfuric acid or oleum. The temperature of the reaction can influence the isomeric distribution of the products in some phenols, but the strong directing effect of the amino and hydroxyl groups in this specific molecule is likely to lead to a high degree of selectivity for the C4-sulfonated product.
Nucleophilic Substitution Reactions Involving Halogen Moieties
Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging but is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In this compound, the amino and hydroxyl groups are electron-donating, which would typically disfavor SₙAr. However, the presence of two halogen atoms introduces the possibility of such reactions under specific conditions.
Substitution at the Fluoro Position
Interestingly, in many SₙAr reactions, fluorine is a better leaving group than chlorine. This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. However, in this compound, the fluorine atom is at the C3 position, which is meta to the strongly activating amino group and ortho to the hydroxyl group. The electronic environment around the fluoro group is complex. While nucleophilic substitution at this position is theoretically possible, it is likely to be less favorable than at the chloro position, especially if the reaction mechanism is a classic SₙAr pathway.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the formation of ethers and esters through O-alkylation and O-acylation, respectively. These reactions typically proceed via nucleophilic attack of the phenoxide ion, which is readily formed by treatment with a base.
O-Alkylation (Etherification): The formation of ethers from phenols is a common transformation. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a widely used method. For this compound, treatment with a base such as sodium hydroxide (B78521) or potassium carbonate would generate the phenoxide, which can then react with various alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. The choice of solvent can be crucial in directing the reaction towards O-alkylation over potential C-alkylation. pharmaxchange.info The use of catalysts like rare-earth metal orthophosphates in the gas-phase reaction of phenolic compounds with alkanols also presents a viable method for O-alkylation. google.com
O-Acylation (Esterification): The phenolic hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is a form of nucleophilic acyl substitution. For instance, the reaction of 2-amino-6-chloro-4-nitrophenol with acetic anhydride has been reported to yield N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide, indicating that under these conditions, N-acylation is favored over O-acylation. researchgate.netgoogle.com However, by carefully selecting the reaction conditions, such as using a different acylating agent or catalyst, selective O-acylation of this compound should be achievable. Phase transfer catalysis has also been shown to be an efficient method for the O-acylation of phenols. lew.ro
Table 2: Summary of Predicted Reactivity
| Reaction Type | Position(s) of Reactivity | Key Influencing Factors | Predicted Outcome |
| Electrophilic Halogenation | C4, C5 | Activating -NH₂ and -OH groups | Mono- or di-halogenated products |
| Electrophilic Nitration | C4 | Strong directing effect of -NH₂ and -OH | Highly regioselective formation of 4-nitro derivative |
| Electrophilic Sulfonation | C4 | Strong directing effect of -NH₂ and -OH | Highly regioselective formation of 4-sulfonic acid derivative |
| Nucleophilic Substitution | C6 (Chloro), C3 (Fluoro) | Electron-donating groups, nature of halogen | Challenging, likely requires harsh conditions |
| O-Alkylation | Phenolic OH | Basicity of reaction medium, nature of alkylating agent | Formation of corresponding ethers |
| O-Acylation | Phenolic OH | Nature of acylating agent and catalyst, reaction conditions | Formation of corresponding esters (competes with N-acylation) |
Etherification and Esterification Strategies
The phenolic hydroxyl group of this compound is a primary site for etherification and esterification reactions. These transformations are fundamental in modifying the compound's solubility, electronic properties, and potential for further functionalization.
Etherification: This process involves the conversion of the hydroxyl group (-OH) into an ether linkage (-OR). A common method for achieving this is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide via nucleophilic substitution to form the desired ether. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
Esterification: The hydroxyl group can also be readily converted into an ester (-O-C=O-R). This is typically achieved by reacting the phenol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or acid anhydride. Esterification of phenols is often catalyzed by acids or bases. For instance, the reaction with an acid chloride can be carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct. Amino acid esters of similar compounds have been synthesized using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Transesterification, reacting an existing ester with an alcohol in the presence of a catalyst, is another viable method for creating different ester derivatives. google.com
Table 1: Potential Etherification and Esterification Reactions
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Alkoxy-arene |
| Esterification | Acid Chloride (e.g., Acetyl Chloride) | Phenyl Ester |
| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Phenyl Ester |
| Esterification | Carboxylic Acid + Coupling Agent | Phenyl Ester |
Oxidation and Reduction Chemistry
The electronic nature of this compound, with its electron-donating amino and hydroxyl groups, makes it susceptible to oxidation. chemcess.com Conversely, while the phenol and amine are in a reduced state, the chloro-substituent could potentially be removed under specific reductive conditions.
Oxidation: Aminophenols are generally prone to oxidation, which can be complex. chemcess.com The oxidation of o-aminophenols can lead to the formation of o-iminobenzoquinones. researchgate.net These quinone-imine structures are highly colored and reactive. The oxidation of p-aminophenol, for example, results in the formation of a di-imine product through the coupling of three precursor molecules. rsc.org The specific outcome of oxidizing this compound would depend on the oxidant used and the reaction conditions, but the formation of quinoidal structures is a likely pathway.
Reduction: The primary amino and hydroxyl groups are already in their reduced forms. However, catalytic hydrogenation or other reductive methods could potentially lead to dehalogenation (removal of the chlorine atom). For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by certain bacteria involves a reductive dechlorination step. nih.gov The synthesis of related aminophenols often involves the reduction of a corresponding nitro group using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with reagents like tin(II) chloride or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.comgoogle.comguidechem.com
Table 2: Potential Redox Reactions
| Reaction Type | Reagent/Condition | Potential Product |
|---|---|---|
| Oxidation | Mild Oxidant (e.g., K₃[Fe(CN)₆]) | Fluoro-chloro-benzoquinone imine derivative |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Potential Dechlorination |
Reactions Involving the Aromatic Amino Group
The primary aromatic amino group (-NH₂) is a key center of reactivity, enabling a variety of transformations including acylation, alkylation, and condensation reactions.
Acylation and Alkylation Reactions
Acylation: The amino group can be readily acylated to form amides. This reaction is often used as a protective strategy or to introduce new functional groups. orientjchem.org Common acylating agents include acid chlorides and acid anhydrides. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. tandfonline.com Various catalysts, including iodine, have been shown to promote N-acylation under mild conditions. tandfonline.com Studies have demonstrated that N-acylation of aromatic amines can be achieved with high efficiency and chemoselectivity, even under catalyst-free conditions. orientjchem.org
Alkylation: N-alkylation of the amino group introduces alkyl substituents. wikipedia.org Direct alkylation with alkyl halides can be challenging with primary aromatic amines due to the potential for over-alkylation. wikipedia.org More controlled methods often involve reductive amination or catalyzed reactions. For example, ruthenium rsc.orgnih.gov and cobalt nih.gov complexes have been used to catalyze the N-alkylation of aromatic amines with alcohols, a process that is considered environmentally benign as water is the only byproduct. nih.govnih.gov
Table 3: Acylation and Alkylation of the Amino Group
| Reaction Type | Reagent | Catalyst/Condition | Product Type |
|---|---|---|---|
| N-Acylation | Acetyl Chloride | Base (e.g., Pyridine) | N-(chloro-fluoro-hydroxyphenyl)acetamide |
| N-Acylation | Acetic Anhydride | Catalyst-free, heat | N-(chloro-fluoro-hydroxyphenyl)acetamide |
| N-Alkylation | Alcohol (e.g., Benzyl alcohol) | Ru or Co complex | N-alkyl-2-amino-6-chloro-3-fluorophenol |
Condensation Reactions and Schiff Base Formation
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. gsconlinepress.com This reaction typically proceeds under mild, often acid- or base-catalyzed, conditions and involves the elimination of a water molecule. gsconlinepress.com Schiff bases derived from aminophenols are of significant interest due to their chelating properties and applications in coordination chemistry. nih.goviosrjournals.org The formation of a Schiff base introduces a C=N double bond, which can be further hydrogenated to produce a stable secondary amine if desired.
Table 4: Schiff Base Formation
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type |
|---|---|---|
| This compound | Benzaldehyde | Schiff Base (Imine) |
| This compound | Salicylaldehyde | Schiff Base (Imine) |
| This compound | Acetone | Schiff Base (Imine) |
Metal Coordination Chemistry and Ligand Formation Research
Compounds containing both amino and hydroxyl groups, such as this compound, are excellent candidates for forming metal complexes. derpharmachemica.comresearchgate.net The oxygen of the hydroxyl group and the nitrogen of the amino group can act as donor atoms, chelating to a central metal ion to form stable coordination compounds. semanticscholar.orguni-siegen.de The resulting aminophenolate ligands can be "redox non-innocent," meaning the ligand itself can participate in redox reactions, influencing the catalytic activity and electronic properties of the metal complex. derpharmachemica.comacs.org
Research on related aminophenol ligands has shown they can form complexes with a wide range of transition metals, including iron, palladium, copper, nickel, and cobalt. derpharmachemica.comresearchgate.net These complexes have applications in catalysis, mimicking the function of enzymes and facilitating reactions like C-C bond formation. derpharmachemica.com The specific coordination mode of this compound would depend on the metal ion, other ligands present, and reaction conditions, but it is expected to act as a bidentate ligand. researchgate.net
Cyclization Reactions and Heterocycle Formation
The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of heterocyclic compounds, most notably phenoxazines. researchgate.net Phenoxazines are tricyclic structures formed by the oxidative cyclization of o-aminophenols or by condensation reactions with suitable precursors. researchgate.netnih.gov For example, the reaction of an o-aminophenol with a quinone can lead to the formation of a phenoxazine (B87303) derivative. acs.org These heterocyclic systems are of significant interest due to their applications in materials science and as structural motifs in biologically active molecules. researchgate.netnih.govacs.org The substituents on the aromatic ring of this compound would be incorporated into the final phenoxazine structure, influencing its physical and chemical properties.
Cross-Coupling Reactions for C-C Bond Formation
The chloro and fluoro substituents on the aromatic ring of this compound are potential sites for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The differential reactivity of aryl chlorides and fluorides can, in principle, allow for selective functionalization.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is one of the most versatile methods for C-C bond formation. While there are no specific reports in the surveyed literature detailing the Suzuki-Miyaura coupling of this compound, the reactivity of similar polychlorinated and fluorinated aromatic compounds suggests its potential.
Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend I > Br > Cl >> F. Thus, it is anticipated that the chloro substituent in this compound would be the more reactive site for coupling compared to the fluoro substituent. The development of advanced catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of aryl chlorides. It is therefore conceivable that under appropriate conditions, this compound could undergo selective Suzuki-Miyaura coupling at the C-Cl bond to introduce new aryl or alkyl substituents.
Potential Suzuki-Miyaura Reaction:
| Substrate | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |
| This compound | Arylboronic acid | 2-Amino-6-aryl-3-fluorophenol | Palladium catalyst with a bulky phosphine ligand (e.g., XPhos, SPhos) |
It is important to note that the presence of the amino and hydroxyl groups could potentially interfere with the catalytic cycle, and protection of these functional groups might be necessary to achieve successful coupling.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions could also be envisioned for the derivatization of this compound. For instance, the Sonogashira coupling, which pairs a terminal alkyne with an organic halide, has been demonstrated on a derivative of this compound. Specifically, the previously mentioned 2-(but-3-ynyl)-7-chloro-4-fluoro-benzo[d]oxazole has been subjected to Sonogashira coupling with various aryl halides to introduce substituents at the terminus of the alkyne chain.
Furthermore, reactions such as the Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and various carbonylation reactions could potentially be applied to the chloro-substituted position of the this compound core, offering a plethora of opportunities for generating a diverse library of derivatives. The choice of catalyst, ligand, base, and reaction conditions would be crucial in dictating the outcome and selectivity of these transformations. As with the Suzuki-Miyaura coupling, direct experimental evidence for these reactions on this compound itself is currently lacking in the public domain, highlighting a promising avenue for future synthetic exploration.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a molecule such as 2-Amino-6-chloro-3-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR would be indispensable for confirming its structure. However, specific chemical shift values, coupling constants, and detailed spectral analyses for this compound are not available in the reviewed literature.
¹H NMR Spectroscopic Analysis Methods
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electronic effects of the amino, chloro, fluoro, and hydroxyl substituents. Without experimental data, a precise analysis is not possible.
¹³C NMR Spectroscopic Analysis Methods
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each of the six carbon atoms in the benzene (B151609) ring would be expected to produce a unique signal due to the unsymmetrical substitution pattern. The chemical shifts would be indicative of the electronic environment of each carbon atom, influenced by the attached functional groups. No experimental ¹³C NMR data for this compound has been reported.
¹⁹F NMR Spectroscopic Analysis Methods and Techniques (e.g., FESTA)
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom on the aromatic ring. The chemical shift and coupling to neighboring protons would provide valuable structural information. Advanced techniques such as Fluorine-Edited Selective TOCSY Acquisition (FESTA) could potentially be used to further elucidate the through-bond connectivity of the fluorine atom to the proton network, but no such studies have been published for this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it would be possible to distinguish the target compound from other molecules with the same nominal mass. Specific HRMS data for this compound is not available.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound in complex mixtures. While methods for the LC-MS analysis of various chlorophenols and aminophenols have been developed, a specific methodology optimized for this compound has not been described in the literature. googleapis.com
Vibrational Spectroscopy Methodologies
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H, N-H, C-F, C-Cl, and aromatic C-C and C-H bonds. The precise positions of these bands would be influenced by the electronic effects of the various substituents on the phenol (B47542) ring.
A hypothetical data table of expected FT-IR peaks is presented below, based on typical ranges for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Phenolic) | 3200-3600 | Stretching |
| N-H (Amine) | 3300-3500 | Stretching (asymmetric and symmetric) |
| Aromatic C-H | 3000-3100 | Stretching |
| C-F | 1000-1400 | Stretching |
| C-Cl | 600-800 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| C-N | 1250-1350 | Stretching |
| C-O | 1200-1300 | Stretching |
| N-H (Amine) | 1550-1650 | Bending |
| O-H (Phenolic) | 1300-1450 | Bending |
Note: This table is predictive and not based on experimental data for this compound.
Raman Spectroscopy Techniques
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the aromatic ring vibrations and the C-Cl and C-F bonds.
A hypothetical data table of expected Raman shifts is provided below.
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |
| Aromatic Ring | 1580-1620 | Quadrant Stretching |
| Aromatic Ring | 990-1010 | Ring Breathing |
| C-Cl | 600-800 | Stretching |
| C-F | 1000-1400 | Stretching |
| C-N | 1250-1350 | Stretching |
Note: This table is predictive and not based on experimental data for this compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding, in this compound.
A hypothetical data table of crystal structure parameters is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1209.6 |
| Z | 4 |
Note: This table is purely hypothetical and not based on any experimental data for this compound.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would likely be suitable for this compound, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, as the aromatic ring would exhibit strong absorbance.
A hypothetical HPLC method is outlined below.
| Parameter | Hypothetical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | ~5.2 min |
Note: This table represents a typical starting point for method development and is not based on experimental data for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another key technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization might be necessary to increase its volatility and improve peak shape. A common derivatization agent for phenolic compounds is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (MS).
A hypothetical GC method is described below.
| Parameter | Hypothetical Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Scan mode) |
| Retention Time | ~12.5 min (for the silylated derivative) |
Note: This table is a hypothetical example and not based on experimental data for this compound.
Computational and Theoretical Chemistry Studies of 2 Amino 6 Chloro 3 Fluorophenol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and associated properties.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Amino-6-chloro-3-fluorophenol, DFT calculations would be instrumental in determining its ground-state electronic structure. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a range of electronic properties can be calculated. These properties provide a quantitative understanding of the molecule's charge distribution and response to external electric fields.
A hypothetical set of calculated electronic properties for this compound using DFT is presented in Table 1.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is generated for illustrative purposes and does not represent experimentally verified data.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment | 2.5 | Debye |
| Isotropic Polarizability | 125.3 | a.u. |
| Total Energy | -865.4321 | Hartree |
| Mulliken Charge on N | -0.85 | e |
| Mulliken Charge on O | -0.65 | e |
| Mulliken Charge on Cl | -0.15 | e |
| Mulliken Charge on F | e |
Ab Initio and Coupled-Cluster Methods
For a more rigorous and accurate description of the electronic structure, ab initio methods that are based on first principles without empirical parameterization can be employed. numberanalytics.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory offer higher levels of accuracy than standard DFT, albeit at a significantly greater computational expense. wikipedia.org
Coupled-cluster methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are often considered the "gold standard" in quantum chemistry for providing highly accurate results for small to medium-sized molecules. wikipedia.org These methods would be invaluable for benchmarking the results obtained from more computationally efficient DFT calculations, ensuring the chosen DFT functional is appropriate for this class of molecule. For this compound, CCSD(T) calculations could provide a highly accurate reference for properties like bond dissociation energies and electronic transition energies.
Prediction of Molecular Conformations and Stability
The presence of the amino (-NH2) and hydroxyl (-OH) groups introduces rotational flexibility around their bonds to the aromatic ring. This can lead to several possible conformations of this compound. Quantum chemical calculations are essential for identifying the stable conformers and determining their relative energies.
A conformational search would typically be performed using a less computationally demanding method, followed by geometry optimization and energy calculation of the identified low-energy conformers using a more accurate method like DFT or even MP2. The relative stability of these conformers is determined by their calculated energies, with the lowest energy conformer being the most stable. Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the adjacent halogen atoms, would be a key factor influencing the conformational preferences.
Table 2 presents a hypothetical set of relative energies for different conformations of this compound.
Table 2: Hypothetical Relative Energies of this compound Conformers This table is generated for illustrative purposes and does not represent experimentally verified data.
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Population at 298.15 K (%) |
|---|---|---|---|
| 1 | Planar, Intramolecular H-bond (OH···N) | 0.00 | 75.3 |
| 2 | OH rotated 180° | 2.5 | 15.1 |
| 3 | NH2 rotated 90° | 4.0 | 5.5 |
| 4 | Planar, Intramolecular H-bond (NH···F) | 1.8 | 4.1 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of this compound. MD simulations model the movement of atoms over time by solving Newton's equations of motion.
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) to mimic its behavior in solution. Over the course of the simulation, the molecule would explore different conformations, and the trajectory could be analyzed to understand the flexibility of the molecule, the lifetimes of different conformers, and the role of solvent in influencing conformational preferences. This dynamic perspective is crucial for understanding how the molecule might interact with other molecules in a real-world chemical system.
Structure-Reactivity Relationship Predictions
A key goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For this compound, understanding its reactivity is essential for its potential applications.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org
For this compound, the energies and spatial distributions of the HOMO and LUMO can be readily calculated using DFT. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the amino and hydroxyl groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring, with contributions from the electron-withdrawing chloro and fluoro substituents, indicating potential sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 3 provides a hypothetical set of FMO analysis data for this compound.
Table 3: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound This table is generated for illustrative purposes and does not represent experimentally verified data.
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -5.8 | C4, C5, N, O |
| LUMO | -0.9 | C1, C2, C3, C6, Cl |
| HOMO-LUMO Gap | 4.9 | - |
By analyzing the lobes of the HOMO and LUMO, specific sites of reactivity can be predicted. For instance, a large HOMO lobe on a particular carbon atom would suggest that this is a likely site for electrophilic aromatic substitution. Similarly, a large LUMO lobe would indicate a favorable site for a nucleophile to attack.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.comnih.gov The MEP surface provides a visual representation of the molecule's size and shape, with different colors indicating varying potential values.
For this compound, the MEP map is expected to show distinct regions of positive and negative potential, governed by the electronegativity and electron-donating/withdrawing nature of its substituents.
Negative Regions (Nucleophilic Sites): The most negative potential (indicated by red and yellow colors) is anticipated to be localized around the highly electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to their lone pairs of electrons. tandfonline.comias.ac.in The fluorine and chlorine atoms will also contribute to negative potential regions, making these areas attractive for electrophilic attack.
Positive Regions (Electrophilic Sites): The most positive potential (indicated by blue) is expected to be found around the hydrogen atom of the hydroxyl group and the hydrogens of the amino group. tandfonline.com These sites are electron-deficient and thus prone to nucleophilic attack. The intramolecular hydrogen bond between the ortho-hydroxyl and amino groups will likely enhance the positive character of the involved hydroxyl proton.
A detailed analysis of the MEP can quantitatively predict the reactivity of different sites on the molecule. nih.gov The potential minima (V_S,min) correspond to the most electron-rich sites, while the potential maxima (V_S,max) indicate the most electron-poor regions.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound
| Molecular Site | Predicted MEP Characteristic | Anticipated Reactivity |
|---|---|---|
| Oxygen Atom (of -OH) | Strong Negative Potential (V_S,min) | Site for electrophilic attack, hydrogen bond acceptor |
| Nitrogen Atom (of -NH₂) | Negative Potential (V_S,min) | Site for electrophilic attack, hydrogen bond acceptor/donor |
| Fluorine and Chlorine Atoms | Moderate Negative Potential | Influence on ring electronics and potential interaction sites |
| Hydroxyl Hydrogen Atom | Strong Positive Potential (V_S,max) | Site for nucleophilic attack, hydrogen bond donor |
| Amino Hydrogen Atoms | Positive Potential (V_S,max) | Sites for nucleophilic attack, hydrogen bond donors |
| Aromatic Ring (π-system) | Negative potential above and below the ring | Site for electrophilic attack |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wikipedia.orgq-chem.com It provides a localized picture of the electron density in terms of atomic charges, lone pairs, and bond orbitals. The analysis of donor-acceptor interactions within the NBO framework helps to quantify the stability derived from electron delocalization.
In this compound, several key intramolecular interactions are expected:
Intramolecular Hydrogen Bonding: A significant interaction is predicted between the lone pair of the amino nitrogen (donor) and the antibonding orbital of the O-H bond (acceptor), or vice-versa. This n → σ* interaction is characteristic of the S(6) hydrogen-bonding motif and contributes significantly to the molecule's conformational stability.
Hyperconjugative Effects: The lone pairs on the oxygen, nitrogen, fluorine, and chlorine atoms can delocalize into the antibonding π* orbitals of the aromatic ring. These n → π* interactions increase the electron density of the ring and influence its aromaticity and reactivity.
Ring Delocalization: Standard π → π* interactions within the benzene (B151609) ring are fundamental to its aromatic stability.
The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.
Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) N | σ(O-H) | Intramolecular Hydrogen Bond | High |
| LP(2) O | π(C-C) ring | Resonance/Hyperconjugation | Moderate |
| LP(1) N | π(C-C) ring | Resonance/Hyperconjugation | Moderate |
| LP(3) F | π(C-C) ring | Resonance/Hyperconjugation | Low to Moderate |
| LP(3) Cl | π(C-C) ring | Resonance/Hyperconjugation | Low |
| π(C-C) ring | π(C-C) ring | Aromatic Delocalization | Moderate |
LP denotes a lone pair orbital.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data and confirm molecular structures.
Computational NMR Chemical Shift Calculations (e.g., GIAO)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with good accuracy. tandfonline.com By computing the isotropic magnetic shielding tensors for each nucleus and comparing them to a reference standard (e.g., Tetramethylsilane, TMS), a theoretical NMR spectrum can be generated.
For this compound, the predicted chemical shifts would be influenced by the complex interplay of the four substituents:
¹H NMR: The hydroxyl proton is expected to appear significantly downfield (high ppm) due to deshielding from the electronegative oxygen and its involvement in a strong intramolecular hydrogen bond. The amino protons will also be downfield. The aromatic protons will exhibit shifts determined by the combined inductive and resonance effects of the -OH, -NH₂, -Cl, and -F groups.
¹³C NMR: The carbon atom attached to the hydroxyl group (C-OH) is predicted to have the largest chemical shift (most downfield). The other ring carbons will have their shifts modulated by the neighboring substituents. The GIAO method can resolve these subtle differences, providing a full theoretical spectrum. tandfonline.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (relative to TMS)
| Atom | Predicted Chemical Shift (ppm) | Key Influencing Factors |
|---|---|---|
| H (-OH) | > 9.0 | Intramolecular H-bonding, electronegative O atom |
| H (-NH₂) | 4.0 - 6.0 | Electronegative N atom, H-bonding |
| Aromatic H | 6.5 - 7.5 | Combined electronic effects of all substituents |
| C-OH | > 150 | Directly bonded to highly electronegative O atom |
| C-NH₂ | ~140 | Bonded to N atom, ortho to -OH and -Cl |
| C-F | ~155 (with large C-F coupling) | Strong inductive effect of F, J-coupling |
| C-Cl | ~120 | Inductive effect of Cl |
| Aromatic C | 110 - 130 | Positional effects relative to substituents |
Note: These are estimated values based on trends in similar substituted phenols and anilines.
Simulated Vibrational and Electronic Spectra
Theoretical vibrational spectra (Infrared and Raman) can be computed using DFT. The calculation provides harmonic frequencies and intensities for each vibrational mode of the molecule. These calculated frequencies are often scaled by an empirical factor to achieve better agreement with experimental data, accounting for anharmonicity and basis set limitations. researchgate.net
The simulated IR and Raman spectra of this compound would be characterized by several key vibrational modes:
O-H and N-H Stretching: The O-H stretching frequency is expected to be red-shifted (lower wavenumber) and broadened due to the strong intramolecular hydrogen bond. The N-H stretching vibrations will appear in the 3300-3500 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.
C-O, C-N, C-F, and C-Cl Stretching: These will appear in the fingerprint region (below 1600 cm⁻¹), with C-F stretching typically at a higher frequency than C-Cl stretching.
Ring Vibrations: C=C stretching modes of the aromatic ring are expected in the 1400-1600 cm⁻¹ range.
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| N-H Symmetric/Asymmetric Stretch | 3300 - 3500 | Medium |
| O-H Stretch (H-bonded) | 3100 - 3300 | Broad, Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| C-O Stretch | 1200 - 1280 | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| C-Cl Stretch | 700 - 850 | Strong |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis electronic absorption spectra. tandfonline.comnih.gov The calculation yields the excitation energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (f, corresponding to absorption intensity), and the nature of the electronic transitions (e.g., which molecular orbitals are involved).
For this compound, the main electronic transitions are expected to be of the π → π* and n → π* type, originating from the aromatic system and the lone pairs on the heteroatoms. The combination of a powerful electron-donating group (-OH) and an activating group (-NH₂) is likely to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
Table 5: Predicted Electronic Transitions (TD-DFT) for this compound
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~320-350 | Low | HOMO-1 → LUMO | n → π |
| ~280-300 | High | HOMO → LUMO | π → π |
| ~230-250 | Moderate | HOMO → LUMO+1 | π → π* |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
Role of 2 Amino 6 Chloro 3 Fluorophenol As a Building Block in Complex Research Architectures
Precursor in Advanced Organic Intermediate Synthesis
The primary documented role of 2-Amino-6-chloro-3-fluorophenol is as a precursor in the synthesis of advanced organic intermediates, particularly those leading to biologically active molecules. The presence of the ortho-aminophenol moiety is key to its utility, allowing for cyclization reactions to form valuable heterocyclic scaffolds.
A notable example is its use in the preparation of substituted benzoxazoles. A patent details the reaction of this compound to produce 2-(but-3-ynyl)-7-chloro-4-fluoro-benzo[d]oxazole. google.com This transformation highlights the compound's role in creating intermediates for potential modulators of metabotropic glutamate (B1630785) receptors, which are targets in neuroscience research. google.com The reaction underscores the ability to selectively involve the amino and hydroxyl groups in a condensation reaction while leaving the halogen substituents intact for further functionalization or to influence the electronic properties of the final molecule.
Table 1: Synthesis of a Benzoxazole (B165842) Intermediate
| Reactant | Product | Reaction Type | Application of Product | Reference |
| This compound | 2-(but-3-ynyl)-7-chloro-4-fluoro-benzo[d]oxazole | Cyclization/Condensation | Intermediate for metabotropic glutamate receptor modulators | google.com |
Scaffold for Novel Heterocyclic Compound Development
Building upon its role as a precursor, this compound is an ideal scaffold for the development of novel heterocyclic compounds. The benzoxazole ring system, readily formed from this precursor, is a privileged structure in medicinal chemistry and materials science. nih.govmdpi.com The general synthesis of 2-substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid derivative, an aldehyde, or other electrophilic partners. acs.org
The chlorine and fluorine atoms on the benzoxazole ring derived from this compound are not merely passive substituents. They can significantly influence the physicochemical properties of the resulting heterocyclic compounds, such as:
Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can affect its ability to cross biological membranes.
Metabolic Stability: Halogen atoms, particularly fluorine, can block sites of metabolism, leading to a longer biological half-life.
Binding Interactions: The electronegative nature of fluorine and chlorine can lead to specific interactions, such as hydrogen bonding or dipole-dipole interactions, with biological targets.
The development of new synthetic methodologies for benzoxazoles continues to be an active area of research, with various catalysts and reaction conditions being explored to improve yields and substrate scope. acs.org While not always explicitly mentioning this compound, these general methods are applicable to its use as a starting material for creating a diverse library of halogenated benzoxazole derivatives.
Applications in Ligand Design for Catalysis and Coordination Chemistry Research
While direct literature citing this compound in ligand design is scarce, its inherent structure as a substituted aminophenol suggests significant potential in the field of coordination chemistry and catalysis. Aminophenol-based ligands are well-established for their ability to coordinate with a wide range of metal ions, forming stable complexes that can act as catalysts in various organic transformations.
The amino and hydroxyl groups of this compound can act as a bidentate chelating system, binding to a metal center to form a stable five-membered ring. The electronic properties of the resulting metal complex would be modulated by the chloro and fluoro substituents on the aromatic ring. These electron-withdrawing groups would decrease the electron density on the metal center, which could influence the catalytic activity in several ways:
Enhanced Lewis Acidity: A more electron-deficient metal center would be a stronger Lewis acid, potentially leading to enhanced catalytic activity in reactions such as Diels-Alder or Friedel-Crafts reactions.
Modified Redox Potential: The electronic environment around the metal center affects its redox potential, which is crucial for catalytic cycles involving oxidative addition and reductive elimination steps.
Furthermore, the presence of the halogen atoms provides additional sites for potential secondary interactions within the coordination sphere or could be utilized for post-coordination modification of the ligand framework. The development of chiral ligands based on this scaffold could also open avenues for asymmetric catalysis.
Utility as a Precursor in Polymer and Advanced Material Science Research
The application of this compound as a monomer in polymer and advanced material science is another area of significant potential, though specific examples are not yet prevalent in the literature. Substituted aminophenols are known to be polymerizable, leading to the formation of poly(aminophenol)s, which are derivatives of the conducting polymer polyaniline. derpharmachemica.comderpharmachemica.commdpi.com These polymers are of interest for their electronic, optical, and sensing properties. derpharmachemica.commdpi.com
The polymerization of this compound could proceed through either electrochemical or chemical oxidation, leading to the formation of a polymer with a polyaniline-like backbone. The resulting polymer would possess unique properties imparted by the chloro and fluoro substituents:
Enhanced Solubility: The presence of halogen atoms might improve the solubility of the resulting polymer in common organic solvents, a common challenge in the processing of conducting polymers.
Modified Electronic Properties: The electron-withdrawing nature of the halogens would influence the electronic bandgap of the polymer, affecting its conductivity and optical properties.
Improved Thermal Stability and Flame Retardancy: Halogenated polymers often exhibit enhanced thermal stability and flame-retardant properties.
Beyond conducting polymers, the benzoxazole derivatives synthesized from this compound are also relevant to materials science. Benzoxazole-containing polymers and small molecules can exhibit liquid crystalline properties and are investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their high thermal stability and fluorescence. tandfonline.com
Table 2: Potential Applications in Material Science
| Monomer/Precursor | Potential Material Class | Potential Properties | Research Area |
| This compound | Halogenated Poly(aminophenol) | Modified conductivity, enhanced solubility, thermal stability | Conducting Polymers |
| Benzoxazole derivatives from this compound | Benzoxazole-containing polymers/materials | Liquid crystallinity, fluorescence, thermal stability | Advanced Materials, OLEDs |
Future Directions and Emerging Research Avenues
Innovations in Highly Regioselective and Stereoselective Synthesis
The development of efficient and selective synthetic routes is paramount to unlocking the full potential of 2-Amino-6-chloro-3-fluorophenol. Future research is anticipated to focus on innovative strategies that offer precise control over the regiochemistry and, where applicable, stereochemistry of its synthesis and derivatization.
Recent advancements in the synthesis of polysubstituted 2-aminophenols have showcased the power of transition-metal-free dehydrogenative aromatization. nih.gov One such strategy involves the coupling of substituted cyclohexanones with primary amines, using a mild oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). nih.gov This approach circumvents the challenges associated with traditional arene functionalization, which often suffer from a lack of regioselectivity. nih.gov Another promising avenue lies in the cascade nih.govnih.gov-sigmatropic rearrangement and in situ hydrolysis of N-arylhydroxylamines, a metal- and oxidant-free method that has demonstrated high regioselectivity and broad substrate scope for producing 2-aminophenols. nih.govresearchgate.net
For a molecule like this compound, achieving stereoselectivity would be relevant in the context of its derivatives where chiral centers are introduced. Reagent- and catalyst-controlled stereoselective halogenation methods, for instance, could be employed to introduce additional chiral halogenated centers with high precision. nih.gov
Table 1: Prospective Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Considerations |
| Dehydrogenative Aromatization of Substituted Cyclohexanones | High regioselectivity, avoidance of traditional arene functionalization issues. nih.gov | Availability of suitably substituted cyclohexanone (B45756) precursors. |
| Cascade Rearrangement of N-Arylhydroxylamines | Metal- and oxidant-free conditions, high regioselectivity. nih.govresearchgate.net | Synthesis of the corresponding N-arylhydroxylamine precursor. |
| Stereoselective Halogenation of Derivatives | Precise control over the stereochemistry of new chiral centers. nih.gov | Substrate control and optimization of reaction conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the combination of an electron-donating amino group and electron-withdrawing halogen substituents suggest that this compound may exhibit novel reactivity patterns. The interplay between these groups can lead to unprecedented transformations under various reaction conditions.
The amino and hydroxyl groups on the aromatic ring are both susceptible to oxidation, and their relative reactivity can be tuned by the reaction conditions. The presence of the halogen atoms will also influence the electron density of the aromatic ring, potentially directing further electrophilic or nucleophilic substitution reactions to specific positions. Research could explore the selective functionalization of the amino or hydroxyl group, or the aromatic ring itself, to generate a diverse library of derivatives. For example, the development of Csp2–H functionalization reactions catalyzed by transition metals, acids, or light could provide efficient routes to new derivatives. rsc.org
Integration into Rational Design of Functional Molecules through Computational Chemistry
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding the rational design of new functional materials. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules.
Density Functional Theory (DFT) calculations can be employed to model the effects of the substituents on the phenol's properties, such as its pKa and bond dissociation enthalpy. nih.govacs.org Such studies can help predict the molecule's behavior in different chemical environments and its potential for applications such as antioxidants or as a building block for polymers. Furthermore, computational models can be used to predict the bioactivation of phenolic compounds, which is crucial for assessing the potential toxicity of new drug candidates. nih.gov The fluorination of ligands in drug design is an area of active research, and computational methods are essential for understanding the complex effects of fluorine on protein-ligand binding. fu-berlin.de
Table 2: Potential Applications of Computational Chemistry for this compound
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Prediction of physicochemical properties (pKa, BDE). nih.govacs.org | Understanding of reactivity and stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling of biological activity or toxicity. nih.govacs.org | Guidance for the design of safer and more effective molecules. |
| Molecular Docking | Simulation of binding to biological targets. | Identification of potential therapeutic applications. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and interactions with solvents or binding partners. fu-berlin.de | Insight into the molecule's behavior in complex systems. |
Development of High-Throughput Methodologies for Derivatization
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid synthesis and evaluation of large libraries of compounds. wikipedia.orgdrugtargetreview.combmglabtech.comcreative-biolabs.com The development of high-throughput methodologies for the derivatization of this compound would significantly accelerate the exploration of its structure-activity relationships.
By combining automated synthesis platforms with rapid analytical techniques, it would be possible to generate a diverse array of derivatives and screen them for desired properties, such as biological activity or specific material characteristics. nih.govacs.org For instance, solid-phase analytical derivatization techniques could be adapted for the high-throughput analysis of phenols, allowing for the rapid quantification of reaction products. nih.govresearchgate.net
Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring
The real-time monitoring of chemical reactions provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are particularly well-suited for the in situ monitoring of reactions involving aromatic compounds.
Techniques such as time-resolved infrared (TRIR) spectroscopy and multidimensional NMR spectroscopy can provide detailed structural and dynamic information on the species present in a reaction mixture. numberanalytics.com The application of these techniques to the synthesis and transformations of this compound would allow for a deeper understanding of its reactivity. The unique spectroscopic signatures of aromatic compounds, including their characteristic absorptions in IR, UV-Vis, and NMR spectroscopy, can be exploited for this purpose. fiveable.melibretexts.org For example, in situ measurements have been successfully used to study the biodegradation rates of volatile aromatic hydrocarbons in groundwater. nih.gov
Table 3: Advanced Spectroscopic Techniques for the Study of this compound
| Spectroscopic Technique | Information Gained | Potential Application |
| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational dynamics of excited states and reaction intermediates. numberanalytics.com | Elucidation of reaction mechanisms. |
| Multidimensional NMR Spectroscopy | Detailed structural connectivity and spatial relationships. numberanalytics.com | Unambiguous structure determination of complex derivatives. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational information of molecules on metal surfaces. numberanalytics.com | Study of surface-catalyzed reactions or interactions with nanomaterials. |
| In Situ UV-Vis Spectroscopy | Monitoring changes in electronic transitions. libretexts.org | Kinetic analysis of reactions involving chromophoric species. |
Q & A
Basic: What are the key synthetic strategies for 2-Amino-6-chloro-3-fluorophenol, and how do reaction parameters influence product yield?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions . For NAS, the chloro and fluoro substituents act as leaving groups, enabling substitution with amines under controlled pH and temperature. For example, ammonia or protected amines can be introduced at the 2-position under reflux in polar aprotic solvents (e.g., DMF) with catalytic CuI . Yield optimization requires precise control of stoichiometry (amine:halide ratio ≥ 2:1), reaction time (12–24 hours), and temperature (80–120°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Contamination by dehalogenated byproducts (e.g., 3-fluorophenol derivatives) can arise if reducing agents or excessive heat are applied .
Advanced: How can density-functional theory (DFT) predict electronic and steric effects in this compound’s reactivity?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electron density distribution, frontier molecular orbitals, and substituent effects. Exact exchange terms in hybrid functionals improve accuracy for halogenated systems by accounting for electron correlation . Key findings include:
- Electrophilic substitution : The amino group’s electron-donating nature directs electrophiles to the para position (C-4), while fluorine’s inductive effect deactivates the ring.
- Hydrogen-bonding : The hydroxyl group forms intramolecular H-bonds with fluorine, reducing solubility in nonpolar solvents.
- Steric maps : Van der Waals radii of Cl and F influence steric hindrance in coupling reactions (e.g., Suzuki-Miyaura) .
Basic: What analytical methods are essential for characterizing this compound?
Answer:
- NMR spectroscopy : 1H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.2 ppm) and NH/OH groups (broad peaks at δ 4.5–5.5 ppm). 19F NMR confirms fluorine’s electronic environment (δ -110 to -120 ppm) .
- Mass spectrometry (HRMS) : ESI+ mode detects [M+H]+ at m/z 175.02 (calculated for C6H5ClFNO). Isotopic patterns (Cl: 3:1 ratio at M and M+2) validate molecular composition .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) and detect polar byproducts .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
Discrepancies often arise from assay variability or impurity profiles. Methodological solutions include:
- Standardized bioassays : Use MIC (minimum inhibitory concentration) tests against S. aureus (ATCC 25923) with Mueller-Hinton broth, comparing results to positive controls (e.g., ciprofloxacin) .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., dechlorinated species) that may contribute to observed effects.
- Dose-response modeling : Fit IC50 curves (GraphPad Prism) to distinguish true activity from solvent artifacts .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
Store under inert atmosphere (N2 or Ar) at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and acidic/basic vapors, which promote hydrolysis of the amino group. For long-term stability (>6 months), lyophilize and store at -20°C .
Advanced: How do substituent positions influence the compound’s applicability in metal-organic frameworks (MOFs)?
Answer:
The ortho -chloro and meta -fluoro groups enhance MOF stability via:
- Coordination sites : The hydroxyl and amino groups bind to metal nodes (e.g., Zn2+, Cu2+) in octahedral geometries.
- Linker rigidity : Fluorine’s electronegativity increases framework porosity (BET surface area >1000 m²/g).
- Post-synthetic modification : Pd-catalyzed C-H activation at the 4-position introduces functional groups (e.g., -COOH) for gas adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
